molecular formula C12H5FO3 B14743911 8-Fluoronaphtho[1,2-c]furan-1,3-dione CAS No. 1494-08-2

8-Fluoronaphtho[1,2-c]furan-1,3-dione

Cat. No.: B14743911
CAS No.: 1494-08-2
M. Wt: 216.16 g/mol
InChI Key: RBPOSWUZKJSBLW-UHFFFAOYSA-N
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Description

8-Fluoronaphtho[1,2-c]furan-1,3-dione is a chemical compound with the molecular formula C12H5FO3 It is a derivative of naphtho[1,2-c]furan-1,3-dione, where a fluorine atom is substituted at the 8th position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoronaphtho[1,2-c]furan-1,3-dione typically involves the fluorination of naphtho[1,2-c]furan-1,3-dione. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used in the presence of a catalyst like trifluoroacetic acid (TFA). The reaction is carried out under mild conditions, usually at room temperature, to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency. The use of environmentally friendly fluorinating agents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Fluoronaphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Fluoronaphtho[1,2-c]furan-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 8-Fluoronaphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s fluorine atom enhances its binding affinity to the DNA, making it a potent agent in anticancer research. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-c]furan-1,3-dione: The parent compound without the fluorine substitution.

    8-Chloronaphtho[1,2-c]furan-1,3-dione: A similar compound with a chlorine atom instead of fluorine.

    8-Bromonaphtho[1,2-c]furan-1,3-dione: A similar compound with a bromine atom instead of fluorine.

Uniqueness

8-Fluoronaphtho[1,2-c]furan-1,3-dione is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications compared to its halogenated counterparts.

Properties

CAS No.

1494-08-2

Molecular Formula

C12H5FO3

Molecular Weight

216.16 g/mol

IUPAC Name

8-fluorobenzo[e][2]benzofuran-1,3-dione

InChI

InChI=1S/C12H5FO3/c13-7-3-1-6-2-4-8-10(9(6)5-7)12(15)16-11(8)14/h1-5H

InChI Key

RBPOSWUZKJSBLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2C(=O)OC3=O)F

Origin of Product

United States

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